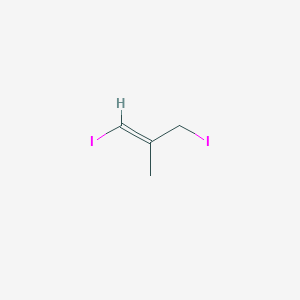
(E)-1,3-Diiodo-2-methylprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1,3-Diiodo-2-methylprop-1-ene is an organic compound with the molecular formula C4H6I2 It is a diiodo-substituted alkene, characterized by the presence of two iodine atoms attached to the first and third carbon atoms of the propene chain, with a methyl group attached to the second carbon atom
Vorbereitungsmethoden
(E)-1,3-Diiodo-2-methylprop-1-ene can be synthesized through the photolysis of a diiodo alkene precursor. The process involves the use of a continuous broadband light source and a grating spectrometer to record the time-resolved UV-visible spectrum of the resulting product . The synthetic route typically involves the following steps:
Photolysis: The precursor compound is exposed to light, causing the cleavage of the carbon-iodine bonds.
Formation of Peroxy Radical: The resulting intermediate reacts with oxygen to form a peroxy radical.
Loss of Iodine Atom: The peroxy radical undergoes a subsequent loss of an iodine atom, yielding the final product.
Analyse Chemischer Reaktionen
(E)-1,3-Diiodo-2-methylprop-1-ene undergoes various types of chemical reactions, including:
Substitution: The iodine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Photochemical Reactions: The compound can undergo photochemical reactions, leading to the formation of various products depending on the reaction conditions.
Common reagents used in these reactions include oxygen and light sources for photolysis. The major products formed from these reactions include methacrolein oxide and other substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Role as an Intermediate:
(E)-1,3-Diiodo-2-methylprop-1-ene serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo substitution and elimination reactions allows chemists to create a variety of functionalized compounds.
| Reaction Type | Example Products |
|---|---|
| Substitution | 2-methylprop-1-en-3-ol |
| Elimination | 2-methylprop-1-yne |
| Addition | 1,2,3-tribromo-2-methylpropane |
Atmospheric Chemistry
Formation of Criegee Intermediates:
Research has indicated that this compound can generate methacrolein oxide (MACR-oxide) through photolytic reactions. This intermediate plays a crucial role in atmospheric chemistry as it participates in secondary organic aerosol formation and reacts with atmospheric constituents like water vapor and sulfur dioxide.
Case Study:
A study demonstrated the photolysis of this compound under controlled conditions to produce MACR-oxide. This reaction was characterized using advanced spectroscopic techniques, revealing important insights into its reactivity and atmospheric implications .
Potential Antimicrobial Properties:
Investigations into the biological activity of this compound have shown promise in antimicrobial applications. Its halogenated structure may enhance its interaction with biological membranes or enzymes.
Research Findings:
A study explored the compound's effects on microbial growth, indicating potential applications in developing new antimicrobial agents .
Material Science
Applications in Polymer Chemistry:
The compound has been explored for its potential use in synthesizing novel polymers with specific properties due to its unique chemical structure. Its reactivity can be harnessed to create materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism by which 1,3-diiodo-2-methylprop-1-ene exerts its effects involves the formation of reactive intermediates, such as peroxy radicals and Criegee intermediates, during its chemical reactions. These intermediates can undergo further reactions, leading to the formation of various products. The molecular targets and pathways involved in these reactions include the cleavage of carbon-iodine bonds and the formation of new carbon-oxygen bonds .
Vergleich Mit ähnlichen Verbindungen
(E)-1,3-Diiodo-2-methylprop-1-ene can be compared with other similar compounds, such as:
2-Methylprop-1-ene: An alkene with a similar structure but without the iodine atoms.
1,2-Diiodoethane: A diiodo-substituted alkane with a different carbon chain structure.
Eigenschaften
CAS-Nummer |
1634667-75-6 |
|---|---|
Molekularformel |
C4H6I2 |
Molekulargewicht |
307.9 g/mol |
IUPAC-Name |
(E)-1,3-diiodo-2-methylprop-1-ene |
InChI |
InChI=1S/C4H6I2/c1-4(2-5)3-6/h2H,3H2,1H3/b4-2+ |
InChI-Schlüssel |
CSHHJSVEMPBDKP-DUXPYHPUSA-N |
SMILES |
CC(=CI)CI |
Isomerische SMILES |
C/C(=C\I)/CI |
Kanonische SMILES |
CC(=CI)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















